molecular formula C9H12INO2S B2715922 2-Iodo-n-propylbenzenesulfonamide CAS No. 271796-57-7

2-Iodo-n-propylbenzenesulfonamide

Cat. No.: B2715922
CAS No.: 271796-57-7
M. Wt: 325.16
InChI Key: RKOLXPWUQCWXQD-UHFFFAOYSA-N
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Description

2-Iodo-n-propylbenzenesulfonamide is an organosulfur compound with the molecular formula C9H12INO2S. It is characterized by the presence of an iodine atom attached to the benzene ring and a sulfonamide group. This compound is part of the sulfonamide family, which is known for its diverse pharmacological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-n-propylbenzenesulfonamide typically involves the iodination of n-propylbenzenesulfonamide. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-n-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and alkoxides.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

    Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

2-Iodo-n-propylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-n-propylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication. Additionally, the iodine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-n-butylbenzenesulfonamide
  • 2-Iodo-n-ethylbenzenesulfonamide
  • 2-Iodo-n-methylbenzenesulfonamide

Comparison

2-Iodo-n-propylbenzenesulfonamide is unique due to its specific alkyl chain length, which can influence its reactivity and biological activity. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-iodo-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOLXPWUQCWXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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